2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H15F2NO3S and its molecular weight is 291.31. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) explored zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds showed excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition : Another research conducted by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, investigating their inhibitory effects on human carbonic anhydrase isoenzymes. These compounds showed potent inhibition, suggesting potential applications in treating conditions where carbonic anhydrase activity needs to be modulated (Gul et al., 2016).
Structural and Spectroscopic Properties : A study by Ceylan et al. (2015) on a sulfonamide compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, highlighted its structural and spectroscopic properties. The research included Density Functional Theory (DFT) calculations, offering insights into the compound's potential applications in various chemical and pharmaceutical contexts (Ceylan et al., 2015).
Cyclooxygenase Inhibition : Hashimoto et al. (2002) identified benzenesulfonamide derivatives as selective cyclooxygenase-2 inhibitors. Their study led to the discovery of a potent, highly selective, and orally active COX-2 inhibitor, indicating potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Solid-Phase Synthesis Applications : Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides in various chemical transformations, highlighting their utility in generating diverse privileged scaffolds in solid-phase synthesis (Fülöpová & Soural, 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit fungicidal activities . Therefore, it’s possible that this compound may also target certain types of fungi.
Mode of Action
Based on its structural similarity to other fungicidal compounds, it might interfere with essential biological processes in fungi, leading to their death .
Biochemical Pathways
Many fungicides work by inhibiting essential enzymes or disrupting critical cellular structures in fungi .
Result of Action
Based on its potential fungicidal activity, it might lead to the death of targeted fungi .
Properties
IUPAC Name |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-9-3-4-11(10(14)7-9)19(17,18)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWONIOCEPJMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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